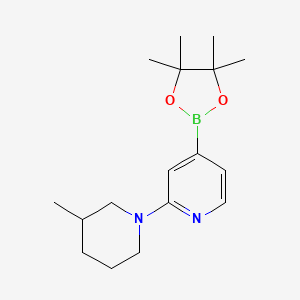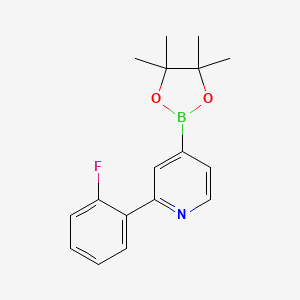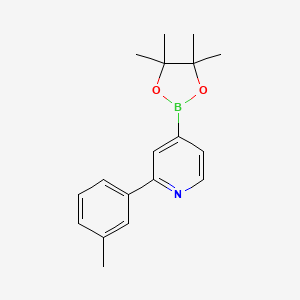
2-(Diethylamino)pyridine-4-boronic acid pinacol ester
Overview
Description
2-(Diethylamino)pyridine-4-boronic acid pinacol ester (2-DEAPB) is an organic compound that has been widely studied due to its unique properties and potential applications in the fields of chemistry, biochemistry, and medicine. It is a versatile reagent that can be used in a variety of chemical and biochemical reactions, and its structure allows for the formation of a wide range of derivatives. 2-DEAPB has been used in a number of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and in a variety of lab experiments.
Scientific Research Applications
2-(Diethylamino)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs. It has also been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. Additionally, this compound has been used in a variety of lab experiments, such as enzyme kinetics, protein structure determination, and drug screening.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is not fully understood, but it is believed to involve the formation of covalent bonds between the pyridine ring and the boronic acid group. These covalent bonds are believed to be responsible for the formation of a variety of derivatives of this compound, which can then be used in a variety of scientific research applications.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phosphodiesterases and cyclic nucleotide phosphodiesterases. It has also been shown to modulate the activity of receptors, such as G-protein coupled receptors, and to modulate the activity of signal transduction pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-(Diethylamino)pyridine-4-boronic acid pinacol ester has a number of advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize and can be used in a variety of lab experiments. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, one of the limitations of this compound is that it can be toxic at high concentrations, so it should be used with caution.
Future Directions
There are a number of potential future directions for 2-(Diethylamino)pyridine-4-boronic acid pinacol ester. One potential direction is the development of more efficient synthetic methods for the synthesis of this compound and its derivatives. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and its derivatives, as well as to develop new applications for this compound in the fields of chemistry, biochemistry, and medicine. Finally, further research could be done to explore the potential toxicity of this compound and its derivatives, as well as to develop methods for reducing the toxicity of this compound.
Synthesis Methods
2-(Diethylamino)pyridine-4-boronic acid pinacol ester can be synthesized in a two-step process using diethylaminopyridine and 4-bromobenzaldehyde. In the first step, diethylaminopyridine is reacted with 4-bromobenzaldehyde in the presence of sodium hydroxide to form a pyridinium salt. In the second step, the pyridinium salt is reacted with boronic acid in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound. This two-step synthesis method is simple and efficient and can be used to synthesize a variety of derivatives of this compound.
properties
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-11-12(9-10-17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOPEIZUZKRUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140842 | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351231-77-0 | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351231-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















